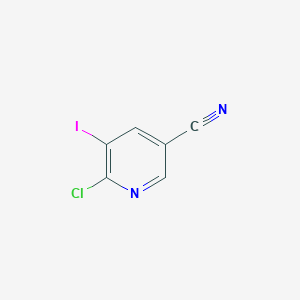

6-Chloro-5-iodonicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-iodopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClIN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFBAKJMIWPAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 6-Chloro-5-iodonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 6-Chloro-5-iodonicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, thermal properties, and provides a foundational understanding for its use in research and development. While experimental spectral data remains largely unpublished in peer-reviewed literature, this guide furnishes the available information and outlines the standard methodologies for its comprehensive characterization.

Introduction

This compound, also known as 6-chloro-5-iodopyridine-3-carbonitrile, is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents and functional materials. The presence of three distinct functional groups—a nitrile, a chloro group, and an iodo group—on the pyridine ring provides a versatile scaffold for a variety of chemical transformations. Understanding the fundamental physical properties of this compound is paramount for its effective handling, reaction optimization, and for the characterization of its downstream products. This guide aims to be a living document, summarizing the currently available data and providing the necessary context for researchers in the field.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of this compound is presented in Table 1. These properties are essential for calculating reaction stoichiometries, understanding its behavior in different environments, and for preliminary computational modeling.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂ClIN₂ | Parchem[1] |

| Molecular Weight | 264.45 g/mol | Sigma-Aldrich[2] |

| CAS Number | 959972-34-0 | Parchem[1] |

| Alternate CAS Number | 856213-95-1 | Sigma-Aldrich[2] |

| Appearance | Solid (Physical form) | Sigma-Aldrich[2] |

| Melting Point | 150 - 152 °C | Sigma-Aldrich[2] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| InChI | 1S/C6H2ClIN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H | Sigma-Aldrich[2] |

| InChI Key | WNFBAKJMIWPAIV-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Synthesis and Characterization Workflow

The following diagram outlines a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: A general workflow for the synthesis and characterization of this compound.

Experimental Methodologies for Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques should be employed. The following sections detail the standard experimental protocols for its characterization.

Melting Point Determination

-

Objective: To determine the melting range of the compound as an indicator of purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C/min until the temperature is approximately 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range (e.g., 1-2 °C) is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR would be essential.

-

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

-

Expected Signals: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts, splitting patterns (likely doublets), and coupling constants will confirm their relative positions.

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Expected Signals: The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbon bearing the nitrile group expected at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded.

-

Expected Absorptions:

-

C≡N stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2220 cm⁻¹.

-

C-Cl stretch: An absorption in the fingerprint region, typically between 800-600 cm⁻¹.

-

C-I stretch: A low-frequency absorption, often below 600 cm⁻¹.

-

Aromatic C=C and C=N stretches: Multiple bands in the 1600-1400 cm⁻¹ region.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Protocol (Electron Ionization - EI):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is ionized using a high-energy electron beam.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Results: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (264.45 g/mol ). The isotopic pattern of this peak will be characteristic, showing contributions from the isotopes of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns can provide further structural information.

-

Safety and Handling

Based on the hazard information for similar compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound. While a key experimental value for its melting point is available, a comprehensive experimental characterization including boiling point, solubility, and detailed spectral analyses is not yet published in the public domain. The provided experimental protocols offer a standard framework for researchers to fully characterize this important synthetic intermediate. As new data becomes available, this guide will be updated to reflect the expanding knowledge base for this compound.

References

Sources

Navigating the Synthesis and Application of 6-Chloro-5-iodonicotinonitrile: A Technical Guide for Researchers

A critical building block in medicinal chemistry, 6-Chloro-5-iodonicotinonitrile, with CAS Number 959972-34-0, presents a unique scaffold for the development of novel therapeutics. This guide offers an in-depth exploration of its chemical properties, a plausible synthetic route, and its significance in the landscape of drug discovery, particularly in the realm of kinase inhibitors.

Core Compound Identification and Properties

This compound is a halogenated pyridine derivative featuring a nitrile group, a chlorine atom, and an iodine atom. This trifunctionalized scaffold provides medicinal chemists with multiple reaction sites for molecular elaboration. A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 959972-34-0 | [1] |

| Molecular Formula | C₆H₂ClIN₂ | [1] |

| Molecular Weight | 264.45 g/mol | |

| Synonym | 6-chloro-5-iodopyridine-3-carbonitrile | [1] |

| Physical Form | Solid (predicted) |

Synthesis of this compound: A Strategic Approach

While specific, detailed synthetic protocols for this compound are not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly the electrophilic iodination of an activated aromatic ring. The proposed synthesis starts from the commercially available 6-chloronicotinonitrile.

Proposed Synthetic Pathway: Electrophilic Iodination

The introduction of an iodine atom onto the 6-chloronicotinonitrile backbone at the 5-position can be achieved through electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion under appropriate conditions.

Experimental Protocol: Iodination of 6-Chloronicotinonitrile

Materials:

-

6-Chloronicotinonitrile

-

N-Iodosuccinimide (NIS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloronicotinonitrile in dichloromethane.

-

Acidification: Cool the solution in an ice bath (0 °C) and slowly add concentrated sulfuric acid. Stir for 10-15 minutes. The acid serves to activate the ring towards electrophilic substitution.

-

Iodination: Add N-Iodosuccinimide (NIS) portion-wise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by pouring the mixture over ice. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove unreacted iodine), saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthesis of this compound.

Applications in Drug Discovery and Development

The strategic placement of chloro, iodo, and nitrile functionalities makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the field of oncology. Halogenated heterocycles are prevalent in many approved drugs, and the presence of both chlorine and iodine offers differential reactivity for sequential cross-coupling reactions.

A Key Building Block for Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of cancer drug discovery. The this compound scaffold can serve as a core for the development of potent and selective kinase inhibitors.

The general strategy involves using the halogenated positions for the introduction of various substituents that can interact with specific residues within the ATP-binding pocket of the target kinase. For example, the iodine atom is an excellent handle for Suzuki, Sonogashira, or Stille cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl moieties. The chlorine atom can be displaced by nucleophiles in an SNAr reaction, allowing for the introduction of amine or ether linkages. The nitrile group can be maintained or hydrolyzed to a carboxylic acid or an amide to further explore the chemical space and optimize pharmacokinetic properties. A series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have been developed as irreversible inhibitors of EGFR and HER-2 kinases, highlighting the utility of the substituted nicotinonitrile scaffold in this area.[2][3]

The following diagram illustrates the potential of this compound as a scaffold for kinase inhibitor synthesis:

Caption: Drug discovery applications of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro, iodo, and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule. The chemical shifts of the carbons bearing the halogens and the nitrile group would be particularly informative.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.

- Google Patents. (n.d.). Preparation method of 6-chloronicotinic acid.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination.

- MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.

- PMC. (2014). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.

- ResearchGate. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.

Sources

- 1. parchem.com [parchem.com]

- 2. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-5-iodonicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-5-iodonicotinonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The document details a robust synthetic pathway, emphasizing the critical diazotization and Sandmeyer-type iodination of 5-amino-6-chloronicotinonitrile. Each step of the synthesis is explained with a focus on the underlying chemical principles and practical considerations for ensuring a safe and efficient reaction. Furthermore, this guide presents a thorough characterization protocol for the final product, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and Mass Spectrometry (MS) analysis. Safety precautions for handling all chemicals and intermediates are also detailed throughout the document. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the preparation and properties of this important chemical entity.

Introduction: The Significance of this compound in Drug Discovery

Halogenated nicotinonitrile derivatives are a class of compounds that have garnered significant attention in the pharmaceutical industry due to their versatile chemical reactivity and their presence in a wide array of biologically active molecules. The unique electronic properties conferred by the electron-withdrawing nitrile and halogen substituents on the pyridine ring make these compounds valuable intermediates for the synthesis of complex molecular architectures.

This compound, in particular, offers two distinct halogenated sites for further chemical modification. The chloro and iodo substituents can be selectively manipulated in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse functional groups at specific positions on the pyridine scaffold. This strategic functionalization is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of this versatile building block.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from a readily available precursor. The proposed synthetic route, outlined below, leverages a classical Sandmeyer-type reaction for the introduction of the iodine atom.

Proposed Synthetic Pathway

The overall transformation involves the diazotization of an amino group on a pre-existing 6-chloronicotinonitrile scaffold, followed by a Sandmeyer-type iodination. The logical starting material for this synthesis is 5-amino-6-chloronicotinonitrile.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

2.2.1. Step 1: Diazotization of 5-Amino-6-chloronicotinonitrile

The initial step of the synthesis is the conversion of the primary aromatic amine in 5-amino-6-chloronicotinonitrile to a diazonium salt.[1][2] This reaction is conducted in a cold aqueous acidic medium to ensure the stability of the diazonium salt intermediate.

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-amino-6-chloronicotinonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension via the dropping funnel, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine using thin-layer chromatography (TLC).

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures.[3][4] Maintaining a low temperature is critical for safety and to maximize the yield of the desired product.

-

Acidic Medium (HCl): The presence of a strong acid is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the reactive species for diazotization. The acid also stabilizes the resulting diazonium salt.

-

Slow Addition of Sodium Nitrite: The reaction is exothermic, and a slow, controlled addition of the sodium nitrite solution prevents localized heating and potential side reactions or decomposition.

2.2.2. Step 2: Sandmeyer-type Iodination

The diazonium salt intermediate is then converted to the final product, this compound, through a Sandmeyer-type reaction with a suitable iodide source.[5][6]

Protocol:

-

In a separate beaker, prepare a solution of potassium iodide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. The addition should be done at a rate that allows for the controlled evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Potassium Iodide (KI): This serves as the iodide source for the Sandmeyer-type reaction.

-

Gentle Heating: While the initial reaction may proceed at room temperature, gentle heating helps to ensure the complete decomposition of the diazonium salt and the formation of the final product, as indicated by the cessation of nitrogen gas evolution.

-

Sodium Thiosulfate Wash: This step is crucial for quenching any unreacted iodine, which can co-elute with the product during chromatography and affect its purity.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following section outlines the expected analytical data based on the compound's structure.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₂ClIN₂ |

| Molecular Weight | 276.45 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 856213-95-1[7] |

Spectroscopic Data (Predicted)

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 8.7 | s | H-2 |

| ~ 8.3 | s | H-4 |

-

Rationale: The two protons on the pyridine ring are expected to appear as singlets due to the absence of adjacent protons. The deshielding effect of the electron-withdrawing nitrile and halogen substituents, as well as the nitrogen atom in the ring, will cause the signals to appear in the downfield region of the spectrum. The proton at the 2-position (H-2) is anticipated to be slightly more downfield than the proton at the 4-position (H-4) due to its proximity to the nitrogen atom and the chloro group.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 | C-6 |

| ~ 152 | C-2 |

| ~ 145 | C-4 |

| ~ 120 | C-3 |

| ~ 116 | -CN |

| ~ 95 | C-5 |

-

Rationale: The carbon atoms directly attached to electronegative atoms (C-6 to Cl and N; C-2 to N) will be the most deshielded and appear at the lowest field. The carbon bearing the iodine atom (C-5) is expected to be significantly shielded due to the "heavy atom effect" of iodine.[12][13][14] The nitrile carbon will have a characteristic chemical shift in the 115-120 ppm range.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | C-H aromatic stretch |

| ~ 2230 | Strong | C≡N stretch (nitrile) |

| ~ 1600-1450 | Medium-Strong | C=C and C=N ring stretching |

| ~ 850-750 | Strong | C-Cl stretch |

| ~ 600-500 | Medium | C-I stretch |

-

Rationale: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption around 2230 cm⁻¹ corresponding to the stretching vibration of the nitrile group.[15] The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region. The C-Cl and C-I stretching vibrations will be found in the fingerprint region at lower wavenumbers.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z (relative intensity) | Assignment |

| 276/278 | [M]⁺˙ (Molecular ion peak with chlorine isotope pattern) |

| 241/243 | [M - Cl]⁺ |

| 149 | [M - I]⁺ |

| 114 | [M - I - Cl]⁺ |

-

Rationale: The mass spectrum is expected to show a molecular ion peak at m/z 276, with a characteristic M+2 peak at m/z 278 with an intensity of approximately one-third that of the molecular ion peak, which is indicative of the presence of a chlorine atom. Fragmentation is likely to occur through the loss of the halogen atoms.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and the formation of potentially unstable intermediates. Strict adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Diazonium Salts: Diazonium salts are potentially explosive, especially when dry.[3] They should be prepared and used in solution at low temperatures and should not be isolated.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested or inhaled.[16][17][18][19] Avoid contact with skin and eyes.

-

Halogenated Compounds: this compound and its intermediates are halogenated organic compounds and should be handled with care. Avoid inhalation and skin contact.

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide has detailed a comprehensive and practical approach to the synthesis and characterization of this compound. The proposed multi-step synthesis, centered on a Sandmeyer-type iodination, provides a reliable method for obtaining this valuable building block. The in-depth explanation of the rationale behind the experimental procedures, coupled with the predicted spectroscopic data, offers researchers the necessary tools to successfully prepare and verify the integrity of this compound. The emphasis on safety throughout the guide underscores the importance of responsible laboratory practices when dealing with hazardous reagents and intermediates. The availability of a robust synthetic route and a clear characterization profile for this compound will undoubtedly facilitate its broader application in the discovery and development of novel therapeutics.

References

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- NMRDB.org. (n.d.). Predict 13C NMR spectra.

- RSC Publishing. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- PubChem. (n.d.). Methyl 6-chloro-5-nitronicotininate.

- PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- BYJU'S. (n.d.). Diazotization Reaction Mechanism.

- National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles.

- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.

- National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances.

- Indian Academy of Sciences. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences.

- Sigma-Aldrich. (2025).

- ResearchGate. (2007). Observed and predicted permeability values for substituted pyridines.

- New Jersey Department of Health. (n.d.). Sodium Nitrite - Hazardous Substance Fact Sheet.

- Oregon State University. (2022). 13C NMR Chemical Shifts.

- WebMD. (2025). Sodium Nitrite Toxicity.

- LookChem. (2017).

- Cheminfo.org. (n.d.). IR spectra prediction.

- Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts.

- ECHEMI. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides.

- Chemtrade. (2023).

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- PubChem. (n.d.). 6-Amino-5-chloronicotinonitrile.

- CASPRE. (n.d.). 13C NMR Predictor.

- Guidechem. (n.d.). 3-Pyridinecarbonitrile, 5-amino-2-chloro-6-methyl- 57183-29-6 wiki.

- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.

- National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles.

- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

- Google Patents. (n.d.).

- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lgcstandards.com [lgcstandards.com]

- 8. Simulate and predict NMR spectra [nmrdb.org]

- 9. Visualizer loader [nmrdb.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. nj.gov [nj.gov]

- 17. SODIUM NITRITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. Sodium Nitrite Toxicity [webmd.com]

- 19. chemtradelogistics.com [chemtradelogistics.com]

Spectroscopic Characterization of 6-Chloro-5-iodonicotinonitrile: A Technical Guide for Researchers

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

6-Chloro-5-iodonicotinonitrile is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of more complex molecules necessitates unambiguous structural confirmation. This technical guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As direct experimental spectra are not always readily available in public databases, this document serves as a predictive guide and a practical handbook for researchers, outlining the theoretical underpinnings of the expected spectral features and providing robust protocols for data acquisition and interpretation.

The strategic placement of chloro, iodo, and cyano groups on the pyridine ring creates a unique electronic environment, which is reflected in its spectroscopic fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and the rational design of subsequent synthetic transformations.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to visualize the molecule's structure. The interplay of the electron-withdrawing nitrile group and the halogen substituents dictates the electronic distribution and, consequently, the chemical shifts and vibrational frequencies observed.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the pyridine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the anisotropic effect of the aromatic ring and the electronic effects of the substituents. The electron-withdrawing nature of the nitrile group and the halogens will deshield the ring protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.8 | Doublet (d) | ~2.0 - 3.0 |

| H-4 | 8.2 - 8.5 | Doublet (d) | ~2.0 - 3.0 |

Causality Behind Predictions:

-

H-2: This proton is ortho to the nitrogen atom and meta to the nitrile group, both of which are strongly electron-withdrawing. This will result in a significant downfield shift.

-

H-4: This proton is para to the nitrogen and ortho to the nitrile group, also leading to a downfield shift, though likely slightly less pronounced than H-2.

-

Multiplicity: The two protons (H-2 and H-4) are four bonds apart and will exhibit a small meta coupling.

The choice of solvent can influence the exact chemical shifts.[1][2][3][4] Deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) may be used if solubility is an issue. It is important to note that residual solvent peaks will be present in the spectrum.[5]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 150 - 155 | Adjacent to nitrogen, deshielded. |

| C-3 | 115 - 120 | Attached to the electron-withdrawing CN group. |

| C-4 | 145 - 150 | Deshielded by adjacent nitrogen and CN group. |

| C-5 | 95 - 105 | Attached to iodine; heavy atom effect causes upfield shift. |

| C-6 | 155 - 160 | Attached to electronegative chlorine and nitrogen. |

| CN | 115 - 120 | Typical range for nitrile carbons. |

Expert Insights:

-

The carbon bearing the iodine (C-5) is expected to have a significantly upfield chemical shift due to the "heavy atom effect."

-

The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and chlorine (C-6) will be the most downfield.

-

Quaternary carbons (C-3, C-5, C-6) may show weaker signals compared to the protonated carbons (C-2, C-4).

Experimental Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6][7]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2240 - 2260 | Medium-Strong | C≡N stretch (nitrile) |

| ~1600 - 1450 | Medium-Strong | C=C and C=N ring stretching |

| ~850 - 550 | Strong | C-Cl stretch |

| < 667 | Strong | C-I stretch |

Trustworthiness of Assignments:

-

The C≡N stretch is a highly characteristic and reliable band for identifying nitriles.[8] Its position can be slightly influenced by the electronic nature of the ring.

-

Aromatic C-H stretches are typically found just above 3000 cm⁻¹.[9]

-

The C-Cl and C-I stretching vibrations are found in the fingerprint region and provide strong evidence for the presence of these halogens.[10]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.[11][12]

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative abundance) | Interpretation |

| [M]⁺ | 277.88 (calculated) | Molecular ion |

| [M-Cl]⁺ | 242.91 | Loss of a chlorine radical |

| [M-I]⁺ | 150.96 | Loss of an iodine radical |

| [M-CN]⁺ | 251.89 | Loss of a cyanide radical |

| [C₅H₂NCl]⁺ | 111.00 | Fragment corresponding to the pyridine ring after loss of I and CN |

Authoritative Grounding:

-

The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This provides a self-validating system for confirming the presence of one chlorine atom.

-

Fragmentation of pyridine derivatives often involves the loss of substituents from the ring.[13][14][15] The relative stability of the resulting fragments will determine the intensity of the observed peaks.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Figure 3: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. This multi-faceted spectroscopic approach is not merely a characterization exercise; it is a fundamental component of ensuring the scientific integrity of any research in which this compound is utilized.

References

- Infrared spectroscopy correl

- How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. [Link]

- IR Correlation Table | PDF | Science & Mathematics | Technology & Engineering - Scribd. [Link]

- Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis Online. [Link]

- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional - J-Stage. [Link]

- Infrared spectroscopy correl

- 4 Simplified Infrared Correl

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - OSU Chemistry. [Link]

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

- Mass spectra of some isomeric monosubstituted pyridines.

- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...

- Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides - Canadian Science Publishing. [Link]

- Table of Characteristic IR Absorptions. [Link]

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. tandfonline.com [tandfonline.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. thieme-connect.de [thieme-connect.de]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Characterization of the Solubility of 6-Chloro-5-iodonicotinonitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 6-Chloro-5-iodonicotinonitrile. In the absence of extensive published solubility data for this specific molecule, this document serves as a first-principles guide, combining theoretical structural analysis with robust, field-proven experimental protocols. We will explore the physicochemical properties that govern solubility and provide detailed, step-by-step methodologies for both thermodynamic and kinetic solubility assessments, empowering researchers to generate reliable and reproducible data for formulation, process chemistry, and drug discovery applications.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, solubility is a critical determinant of its behavior in both chemical and biological systems. It directly influences process development, formulation strategies, and ultimately, bioavailability.[1] Poor solubility can present significant challenges, leading to unreliable results in in vitro assays and poor absorption in vivo.[2] Therefore, a thorough characterization of a compound's solubility profile in a range of relevant organic solvents is an indispensable step in its development pathway.

This guide focuses on providing the foundational knowledge and practical methodologies required to characterize the solubility of this compound, a halogenated heterocyclic nitrile.

Molecular Structure Analysis and Predicted Solubility Profile

To predict the solubility of this compound, we must first analyze its molecular structure and the physicochemical properties imparted by its functional groups. The principle of "like dissolves like" is our primary guide, which states that substances with similar polarities are more likely to be soluble in one another.[3]

Compound Structure: this compound

-

CAS Number: 959972-34-0

-

Molecular Formula: C₆H₂ClIN₂

-

Core Structure: A pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom.

-

Functional Groups:

-

Cyano Group (-C≡N): This group is highly polar and can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): An electronegative halogen that contributes to the molecule's dipole moment.

-

Iodo Group (-I): A less electronegative but highly polarizable halogen.

-

Pyridine Nitrogen: The nitrogen atom in the ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

-

Predicted Solubility:

Based on this structure, this compound is a polar molecule. The presence of the cyano group and the pyridine nitrogen provides sites for hydrogen bonding with protic solvents. The bulky halogen atoms may introduce some steric hindrance and increase lipophilicity compared to unsubstituted nicotinonitrile.

A qualitative prediction of its solubility in common organic solvents is presented in Table 1.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents have large dipole moments and can effectively solvate the polar regions of the molecule, particularly the cyano group and the pyridine ring. DMSO is an exceptionally strong solvent for a wide range of organic compounds.[4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors, interacting favorably with the pyridine nitrogen and the cyano group. Solubility is expected to decrease as the alkyl chain length of the alcohol increases, reducing its overall polarity. |

| Nonpolar | Hexanes, Toluene, Diethyl Ether | Low to Very Low | The significant polarity of the solute makes it incompatible with nonpolar solvents. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Halogenated solvents can engage in dipole-dipole interactions and may have specific favorable interactions (halogen bonding) with the halogenated solute, potentially enhancing solubility compared to nonpolar hydrocarbon solvents.[5] |

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. It represents the true, stable solubility of the compound under a given set of conditions. The "shake-flask" method is the gold-standard technique for this determination.[6][7]

Causality Behind the Shake-Flask Method

The core principle is to create a slurry by adding an excess of the solid compound to the solvent and agitating it for a sufficient period to ensure the system reaches equilibrium. At equilibrium, the rate of dissolution of the solid equals the rate of precipitation from the solution. By separating the solid and analyzing the concentration of the supernatant, we measure the maximum amount of compound the solvent can hold. Using an excess of solid is crucial to guarantee that saturation is achieved and maintained.[6] The extended incubation time (typically 24-72 hours) is necessary to overcome any kinetic barriers to dissolution and to allow for potential polymorphic transformations to the most stable form.[7]

Workflow for Thermodynamic Solubility Determination

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Detailed Protocol: Shake-Flask Method with HPLC-UV Quantification

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). This range should bracket the expected solubility.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound (enough to ensure undissolved solid remains visible, e.g., ~5 mg) into a series of glass vials.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent (e.g., Methanol, Acetonitrile, Toluene, etc.).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached. Check samples at 24 and 48 hours; equilibrium is confirmed when two consecutive measurements are within an acceptable variance (e.g., <10%).[7]

-

-

Phase Separation:

-

Carefully remove the vials from the shaker. Allow them to sit undisturbed for a short period to let heavy solids settle.

-

Withdraw a portion of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Self-Validation Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated HPLC-UV method.[8]

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the thermodynamic solubility.

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

-

Experimental Determination of Kinetic Solubility

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution. It is a non-equilibrium measurement that is often used in high-throughput screening during early drug discovery because it is faster than thermodynamic methods.[9] The process typically involves dissolving the compound in a strong organic solvent like DMSO and then diluting this stock solution into an aqueous or organic medium.[2]

Causality Behind the Kinetic Method

This method does not measure true equilibrium solubility but rather the point at which a supersaturated solution, formed by diluting a concentrated DMSO stock, begins to precipitate.[4] The result can be influenced by the rate of addition, the final concentration of the co-solvent (DMSO), and the incubation time. While it may overestimate thermodynamic solubility, it provides a rapid and valuable assessment of a compound's propensity to remain in solution under kinetically challenging conditions, which is relevant for many experimental and biological scenarios.[6]

Workflow for Kinetic Solubility Determination

Caption: High-Throughput Kinetic Solubility Workflow.

Detailed Protocol: Multi-well Plate Nephelometry Method

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

In a 96-well plate, create a serial dilution of the stock solution directly in DMSO.

-

-

Assay Execution:

-

Using a liquid handler, transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a clear-bottomed 96-well assay plate.

-

Rapidly add a fixed volume (e.g., 198 µL) of the desired test solvent to each well of the assay plate. This results in a constant final DMSO concentration (e.g., 1%).

-

Immediately place the plate on a plate shaker for 5-10 minutes, then incubate at a controlled temperature (e.g., 25 °C) for 1-2 hours.[10]

-

-

Measurement:

-

Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where the compound does not absorb.[10]

-

-

Data Analysis:

-

Plot the turbidity reading against the compound concentration.

-

The kinetic solubility is defined as the concentration at which the turbidity signal begins to increase significantly above the background, indicating the onset of precipitation.

-

Summary and Conclusion

The solubility of this compound in common organic solvents is a critical parameter that dictates its utility in research and development. This guide has established a theoretical framework for predicting its solubility based on its polar, halogenated heterocyclic structure. We predict high solubility in polar aprotic solvents like DMSO and moderate-to-high solubility in polar protic solvents like alcohols, with poor solubility expected in nonpolar media.

To move beyond prediction, this guide provides robust, self-validating protocols for the experimental determination of both thermodynamic and kinetic solubility. The shake-flask method coupled with HPLC-UV analysis stands as the definitive approach for establishing equilibrium solubility, providing essential data for formulation and process chemistry. For earlier stage, higher-throughput needs, kinetic assays offer a rapid means to flag potential solubility liabilities. By applying these principles and methodologies, researchers can confidently and accurately characterize the solubility profile of this compound, enabling informed decisions and accelerating the development timeline.

References

- PubChem. 6-Chloro-5-methylnicotinonitrile. National Center for Biotechnology Information.

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- PubChem. 6-Chloro-5-fluoronicotinonitrile. National Center for Biotechnology Information.

- ResearchGate. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- PubChem. 3-Cyanopyridine. National Center for Biotechnology Information.

- ACS Publications. Exchange Reactions of α-Halogenated Pyridines. The Journal of Organic Chemistry.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Solubility of Things. Pyridine.

- National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.

- Organic Syntheses. Nicotinonitrile.

- ResearchGate. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- National Institutes of Health. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives.

- Chemaxon. Theory of aqueous solubility prediction.

- Daikin. Measurement of water solubility for PFHXA.

- YouTube. How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone.

- Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- ResearchGate. (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Solubility of Things. 3-Cyanopyridine.

- Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.

- World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series.

- Conduct Science. High performance liquid chromatography (HPLC) Protocol.

- Semantic Scholar. Solubility Prediction of Drugs in Mono-Solvents at Various Temperatures: Ciprofloxacin Data Simulation.

- Wikipedia. Solvent.

- Scilit. Prediction of aqueous solubility of organic compounds using a quantitative structure–property relationship.

- ChemBK. NICOTINONITRILE.

- PubChem. Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information.

- ACS Publications. Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling.

- National Institutes of Health. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- PubChemLite. 6-chloro-5-methylnicotinonitrile (C7H5ClN2).

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Chemical Reactivity of 6-Chloro-5-iodonicotinonitrile

Abstract

6-Chloro-5-iodonicotinonitrile is a pivotal heterocyclic building block in modern synthetic chemistry, particularly in the fields of drug discovery and materials science. Its unique trifunctional nature, featuring a pyridine core substituted with iodo, chloro, and cyano groups at the C5, C6, and C3 positions, respectively, offers a rich and tunable reactivity profile. This guide provides a comprehensive analysis of its chemical behavior, focusing on the strategic, selective functionalization of its distinct reactive sites. We will delve into the principles governing its chemoselectivity in palladium-catalyzed cross-coupling reactions, explore pathways for nucleophilic aromatic substitution, and discuss transformations of the nitrile moiety. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile scaffold.

Introduction and Structural Features

This compound, also known as 6-chloro-5-iodopyridine-3-carbonitrile, is a halogen-substituted pyridine derivative.[1] The strategic placement of three distinct functional groups—an iodine, a chlorine, and a nitrile—on an electron-deficient pyridine ring is the cornerstone of its synthetic utility.

The key to harnessing its potential lies in understanding the differential reactivity of these groups:

-

C5-Iodo Group: The carbon-iodine bond is the most labile of the two halogen substituents. Its lower bond dissociation energy and susceptibility to oxidative addition make it the primary site for palladium-catalyzed cross-coupling reactions.[2][3]

-

C6-Chloro Group: The carbon-chlorine bond is significantly stronger and less reactive in typical cross-coupling conditions.[2] This disparity allows for sequential functionalization, though it can be activated for both cross-coupling and nucleophilic aromatic substitution (SNAr) under more forcing conditions.

-

C3-Cyano Group: The nitrile group is a powerful electron-withdrawing group, which further activates the pyridine ring towards certain transformations. It also serves as a synthetic handle for conversion into amides, carboxylic acids, or amines.

This inherent reactivity gradient allows for a programmed, stepwise approach to the synthesis of complex, highly substituted pyridine derivatives.

Core Reactivity Profile: A Site-Selective Analysis

The true synthetic power of this compound is realized through the selective manipulation of its functional groups. The general hierarchy of reactivity is C-I > C-Cl, a principle that underpins most synthetic strategies involving this molecule.

Caption: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Exploiting the C-I/C-Cl Differential

Palladium-catalyzed cross-coupling reactions are the most powerful tools for functionalizing this compound.[2][4][5] The success of these transformations hinges on the chemoselective activation of the C-I bond over the C-Cl bond. The general reactivity trend for aryl halides in oxidative addition to a Pd(0) center is I > Br > OTf >> Cl, which dictates the regiochemical outcome.[2][6]

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is highly effective and chemoselective for the C5-iodo position.[6][7] This selectivity allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this site while preserving the C6-chloro atom for subsequent transformations.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C5

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >95 | (Analogous System) |

| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | High | [8] (General Method) |

| Alkyl Pinacol Boronic Ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | Good-Excellent | [9] (For Aryl Chlorides) |

This table is illustrative of typical conditions; optimization is often required for specific substrates.

Under more forcing conditions, such as with highly active catalysts (e.g., those using bulky, electron-rich phosphine ligands) and higher temperatures, the C6-chloro position can also undergo Suzuki coupling.[9][10] This enables a powerful one-pot or sequential two-step arylation strategy.

Caption: Workflow for sequential functionalization.

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This reaction proceeds with high selectivity at the C5-iodo position under mild conditions, providing a direct route to 5-alkynyl-6-chloronicotinonitriles. These products are valuable intermediates for pharmaceuticals and organic materials.[12][13]

The Stille reaction couples the substrate with an organotin reagent.[14][15] It is known for its tolerance of a wide variety of functional groups. As with other palladium-catalyzed reactions, the Stille coupling demonstrates excellent regioselectivity for the C-I bond of this compound, allowing for the introduction of diverse substituents.[16] The primary drawback is the toxicity of the organotin reagents and byproducts.[15]

The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[17][18][19] The differential reactivity of the C-I and C-Cl bonds is less pronounced than in C-C couplings, but selectivity can often be achieved. Typically, the C-I bond will react preferentially. However, amination of the less reactive C-Cl bond often requires more specialized, bulky phosphine ligands and stronger bases to achieve good yields.[18][20] This reaction is critical for synthesizing various substituted aminopyridines, a common motif in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing cyano group, makes the 6-chloro position susceptible to nucleophilic aromatic substitution (SNAr).[21][22] While the C-I bond is a better leaving group in palladium catalysis, the C-Cl bond is often the preferred site for SNAr, particularly with strong nucleophiles like alkoxides, thiolates, and amines at elevated temperatures.

The mechanism involves two steps:

-

Addition: The nucleophile attacks the carbon bearing the chlorine atom, forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[21][22]

-

Elimination: The chloride ion is expelled, restoring the aromaticity of the ring.[21]

This pathway provides an orthogonal strategy to palladium catalysis for introducing heteroatom nucleophiles at the C6 position.

Caption: Simplified palladium cross-coupling cycle.

Synthetic Protocols: Methodologies in Practice

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol outlines a general procedure for the selective arylation at the C5-iodo position.

-

Reagent Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water). To this suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the 5-aryl-6-chloronicotinonitrile.

Protocol 2: Nucleophilic Aromatic Substitution at the C6-Position

This protocol describes the displacement of the C6-chloro group with an alkoxide nucleophile.

-

Reagent Setup: To a flask, add the starting material (e.g., 5-aryl-6-chloronicotinonitrile, 1.0 eq.) and a suitable solvent such as anhydrous THF or DMF.

-

Nucleophile Preparation: In a separate flask, prepare the alkoxide by adding the corresponding alcohol (e.g., methanol, 5.0 eq.) to a suspension of a strong base like sodium hydride (NaH, 1.5 eq.) in THF at 0 °C. Stir until hydrogen evolution ceases.

-

Reaction: Add the prepared alkoxide solution dropwise to the solution of the starting material at room temperature. Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by chromatography to obtain the 6-alkoxy-5-aryl-nicotinonitrile.

Conclusion

This compound is a uniquely versatile and powerful building block for organic synthesis. Its reactivity is dominated by the chemoselective functionalization of the C5-iodo position via palladium-catalyzed cross-coupling reactions, which proceeds under mild conditions while leaving the more robust C6-chloro bond intact. This C6-chloro position can then be targeted for further cross-coupling under more vigorous conditions or for nucleophilic aromatic substitution. The cyano group provides an additional site for chemical modification. This well-defined reactivity hierarchy enables the rational design of complex, multi-substituted pyridine structures, making it an invaluable tool for medicinal chemists and material scientists.

References

- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.

- Kadri, M., et al. (2021). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – A European Journal.

- Gallagher, R. T., Basu, S., & Stuart, D. R. (2019). Chemoselective coupling of 2‐chloro‐5‐iodopyridine. ResearchGate.

- Bechki, L. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate.

- Vertex AI Search. (n.d.). Exploring 2-Chloro-5-iodopyridine: Properties and Applications.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Wikipedia. (2023). Stille reaction.

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- Chemistry LibreTexts. (2023). Stille Coupling.

- Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

- Kim, J. Y., & Stradiotto, M. (2012). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Weires, A. G., et al. (2015). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles. Journal of the American Chemical Society.

- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.

- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.

- Khan Academy. (2018). 34.05 Nucleophilic Aromatic Substitution. YouTube.

- The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.

- Wikipedia. (2023). Suzuki reaction.

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Chemistry LibreTexts. (2023). 3.7: Nucleophilic Aromatic Substitution.

- Sarris, M. T., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.

- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.

- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/chempros.

- PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid.

- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.

- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Wikipedia. (2023). Sonogashira coupling.

Sources

- 1. parchem.com [parchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. innospk.com [innospk.com]

- 4. researchgate.net [researchgate.net]

- 5. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions [ouci.dntb.gov.ua]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

- 15. Stille Coupling [organic-chemistry.org]

- 16. uwindsor.ca [uwindsor.ca]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. jk-sci.com [jk-sci.com]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 22. chem.libretexts.org [chem.libretexts.org]

The Synthetic Versatility of 6-Chloro-5-iodonicotinonitrile: A Gateway to Novel Heterocyclic Scaffolds

Introduction: A Privileged Scaffold in Modern Organic Synthesis

In the landscape of contemporary organic chemistry and drug discovery, the pyridine nucleus stands as a cornerstone scaffold, present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of this heterocycle is paramount to modulating the physicochemical and biological properties of the resulting molecules. 6-Chloro-5-iodonicotinonitrile emerges as a highly versatile and synthetically valuable building block, offering multiple reaction handles for the construction of complex molecular architectures. Its unique substitution pattern—a nitrile group, a chlorine atom, and an iodine atom on the pyridine ring—provides a platform for sequential and regioselective transformations.

This technical guide delves into the potential applications of this compound in organic synthesis. We will explore its reactivity in key cross-coupling reactions, nucleophilic aromatic substitutions, and its role as a precursor for the synthesis of fused heterocyclic systems. The insights provided herein are aimed at researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate for the creation of novel chemical entities.

Core Reactivity Principles: A Tale of Two Halogens

The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, leading to a predictable hierarchy of reactivity. This allows for selective functionalization at the 5-position (iodine) while leaving the 6-position (chlorine) intact for subsequent transformations.